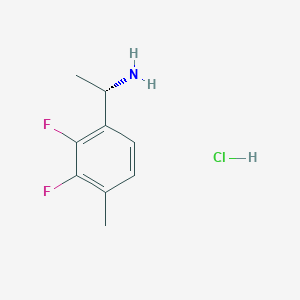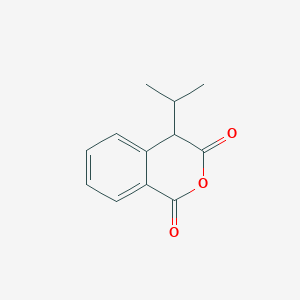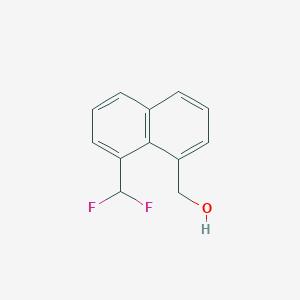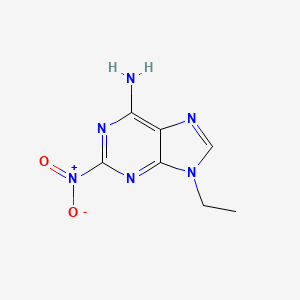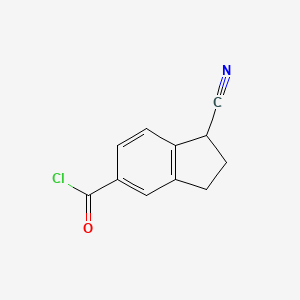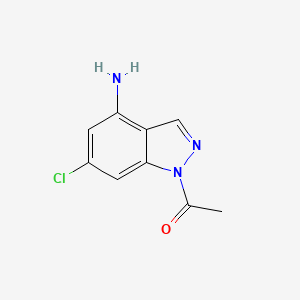
5-(Methylsulfonyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfonyl)indolin-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)indolin-2-one typically involves the introduction of a methylsulfonyl group to the indolin-2-one core. One common method involves the reaction of indolin-2-one with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylsulfonyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indolin-2-one derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research has indicated its potential use in developing new therapeutic agents for diseases such as tuberculosis and cancer.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfonyl)indolin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound may also interact with bacterial cell walls, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indolin-2-one: The parent compound without the methylsulfonyl group.
3-Substituted Indolin-2-one: Compounds with various substituents at the 3-position of the indolin-2-one core.
5-Substituted Indolin-2-one: Compounds with different substituents at the 5-position.
Uniqueness
5-(Methylsulfonyl)indolin-2-one is unique due to the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold for further modification and development in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H9NO3S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
5-methylsulfonyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)7-2-3-8-6(4-7)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) |
Clave InChI |
ZUCVIPFCXVOHLK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)

![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)

![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)

